Proglumide
Proglumide
Proglumide is a racemate composed of equal amounts of (R)- and (S)-proglumide. A non-selective CCK antagonist that was used primarily for treatment of stomach ulcers, but has been replaced by newer drugs. It has a role as a drug metabolite, a xenobiotic metabolite, a cholinergic antagonist, an anti-ulcer drug, a cholecystokinin antagonist, a gastrointestinal drug, a delta-opioid receptor agonist and an opioid analgesic. It contains a (R)-proglumide and a (S)-proglumide.
antiulceric
A drug that exerts an inhibitory effect on gastric secretion and reduces gastrointestinal motility. It is used clinically in the drug therapy of gastrointestinal ulcers.
antiulceric
A drug that exerts an inhibitory effect on gastric secretion and reduces gastrointestinal motility. It is used clinically in the drug therapy of gastrointestinal ulcers.
Brand Name:
Vulcanchem
CAS No.:
6620-60-6
VCID:
VC0540249
InChI:
InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22)
SMILES:
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1
Molecular Formula:
C18H26N2O4
Molecular Weight:
334.4 g/mol
Proglumide
CAS No.: 6620-60-6
Inhibitors
VCID: VC0540249
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 6620-60-6 |
---|---|
Product Name | Proglumide |
Molecular Formula | C18H26N2O4 |
Molecular Weight | 334.4 g/mol |
IUPAC Name | 4-benzamido-5-(dipropylamino)-5-oxopentanoic acid |
Standard InChI | InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22) |
Standard InChIKey | DGMKFQYCZXERLX-UHFFFAOYSA-N |
SMILES | CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1 |
Canonical SMILES | CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1 |
Appearance | Solid powder |
Melting Point | 143.5 °C |
Description | Proglumide is a racemate composed of equal amounts of (R)- and (S)-proglumide. A non-selective CCK antagonist that was used primarily for treatment of stomach ulcers, but has been replaced by newer drugs. It has a role as a drug metabolite, a xenobiotic metabolite, a cholinergic antagonist, an anti-ulcer drug, a cholecystokinin antagonist, a gastrointestinal drug, a delta-opioid receptor agonist and an opioid analgesic. It contains a (R)-proglumide and a (S)-proglumide. antiulceric A drug that exerts an inhibitory effect on gastric secretion and reduces gastrointestinal motility. It is used clinically in the drug therapy of gastrointestinal ulcers. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Milid Proglumide Xilamide Xylamide |
Reference | 1: Ahmad M, Wadaan MA. Ameliorating effects of proglumide on neurobehavioral and biochemical deficits in animal model of status epilepticus. Pak J Pharm Sci. 2014 Nov;27(6):1945-51. PubMed PMID: 25362597. 2: Onaga T. Effect of intravenous infusion of proglumide on ruminal motility in conscious sheep (Ovis aries). Vet Res Commun. 2007 Nov;31(8):1021-36. Epub 2007 Feb 5. PubMed PMID: 17279465. 3: Schneider LH, Murphy RB, Smith GP. Two proglumide analogues are equipotent antagonists of the inhibition of food intake by CCK-8. Peptides. 1988;9 Suppl 1:207-14. PubMed PMID: 2856646. 4: Lavigne GJ, Hargreaves KM, Schmidt EA, Dionne RA. Proglumide potentiates morphine analgesia for acute postsurgical pain. Clin Pharmacol Ther. 1989 Jun;45(6):666-73. PubMed PMID: 2659236. 5: Rezvani A, Stokes KB, Rhoads DL, Way EL. Proglumide exhibits delta opioid agonist properties. Alcohol Drug Res. 1987;7(3):135-46. PubMed PMID: 3030338. 6: Bernstein ZP, Yucht S, Battista E, Lema M, Spaulding MB. Proglumide as a morphine adjunct in cancer pain management. J Pain Symptom Manage. 1998 May;15(5):314-20. PubMed PMID: 9654837. 7: Pipitone V. Double-blind comparison of the antirheumatic activity and gastric side-effects of indomethacin used alone or in combination with a gastro-protective agent, proglumide. Curr Med Res Opin. 1976;4(4):267-77. PubMed PMID: 791585. 8: Vijayan E, McCann SM. The effects of the cholecystokinin antagonist, proglumide, on gonadotropin release in the rat. Brain Res Bull. 1986 Apr;16(4):533-6. PubMed PMID: 3087585. 9: Mineo H, Iwaki N, Kogishi K, Onaga T, Kato S, Zabielski R. Effects of proglumide on cholecystokinin-8-induced exocrine and endocrine pancreatic responses in conscious sheep. Comp Biochem Physiol A Physiol. 1997 Nov;118(3):759-64. PubMed PMID: 9406447. 10: Miyasaka K, Kurosawa H, Kitani K. Proglumide stimulates basal pancreatic secretion in the conscious rat. Digestion. 1987;37(3):135-43. PubMed PMID: 3653528. 11: Fujimura M, Sakamoto T, Lluis F, Beauchamp RD, Townsend CM Jr, Greeley GH Jr, Thompson JC. Effect of a cholecystokinin antagonist, proglumide, on cholecystokinin-8-induced gallbladder contraction in conscious dogs. Biol Signals. 1992 Mar-Apr;1(2):94-100. PubMed PMID: 1307918. 12: Iwamoto Y, Nakamura R, Akanuma Y. In vitro and in vivo effect of proglumide on cholecystokinin-stimulated amylase release in mouse pancreatic acini. Gastroenterol Jpn. 1984 Feb;19(1):53-8. PubMed PMID: 6202584. 13: Whiteford HA, Stedman TJ, Welham J, Csernansky JG, Pond SM. Placebo-controlled, double-blind study of the effects of proglumide in the treatment of schizophrenia. J Clin Psychopharmacol. 1992 Oct;12(5):337-40. PubMed PMID: 1362205. 14: Vijayan E, McCann SM. The effects of the cholecystokinin antagonist, proglumide, on prolactin secretion in the rat. Life Sci. 1987 Feb 16;40(7):629-34. PubMed PMID: 3807652. 15: Jensen RT, Zhou ZC, Murphy RB, Jones SW, Setnikar I, Rovati LA, Gardner JD. Structural features of various proglumide-related cholecystokinin receptor antagonists. Am J Physiol. 1986 Dec;251(6 Pt 1):G839-46. PubMed PMID: 2431626. 16: Bignamini AA, Casula PL, Rovati AL. Pharmacokinetic approach to proglumide long-term activity. Arzneimittelforschung. 1979;29(4):639-42. PubMed PMID: 582759. 17: Mełeń-Mucha G. Effects of short term treatment with pentagastrin, proglumide, tamoxifen given separately or together with 5-fluorouracil on the growth in the murine transplantable Colon 38 cancer. Neoplasma. 2001;48(2):133-8. PubMed PMID: 11478694. 18: Willis GL, Hansky J, Smith GC. Central and peripheral proglumide administration and cholecystokinin-induced satiety. Regul Pept. 1986 Aug;15(1):87-98. PubMed PMID: 3532220. 19: Xu C, Xue D, Su MC, Du LF, Gu X, Yang CL, Liu F. The influence of proglumide, a putative CCK antagonist, on cerebral ischemia in gerbil. Peptides. 1987 Sep-Oct;8(5):769-72. PubMed PMID: 3432123. 20: Price DD, von der Gruen A, Miller J, Rafii A, Price C. Potentiation of systemic morphine analgesia in humans by proglumide, a cholecystokinin antagonist. Anesth Analg. 1985 Aug;64(8):801-6. PubMed PMID: 4014744. |
PubChem Compound | 4922 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume